molecular formula C22H19N3OS B11208762 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B11208762
M. Wt: 373.5 g/mol
InChI Key: UYIWBASUGGELAV-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3,4-dimethylphenyl)urea typically involves the reaction of 2-aminobenzothiazole with 4-isocyanatobiphenyl under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups attached to the benzothiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against a range of bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives, known for its antimicrobial and anticancer properties.

    4-Isocyanatobiphenyl: Used in the synthesis of urea derivatives, including 3-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3,4-dimethylphenyl)urea.

    Benzothiazole: The parent compound of benzothiazole derivatives, widely studied for its diverse biological activities.

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,4-dimethylphenyl)urea is unique due to its specific chemical structure, which combines the benzothiazole moiety with a urea linkage and a dimethylphenyl group. This unique structure imparts distinct properties to the compound, such as enhanced biological activity and specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,4-dimethylphenyl)urea

InChI

InChI=1S/C22H19N3OS/c1-14-7-10-18(13-15(14)2)24-22(26)23-17-11-8-16(9-12-17)21-25-19-5-3-4-6-20(19)27-21/h3-13H,1-2H3,(H2,23,24,26)

InChI Key

UYIWBASUGGELAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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